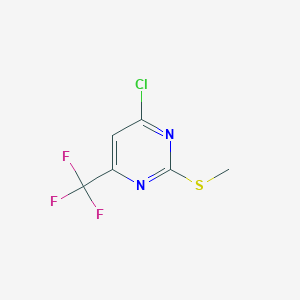
4-クロロ-2H-1-ベンゾピラン-2-オン
概要
説明
4-Chloro-2h-chromen-2-one is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromenes, are heterocyclic compounds containing a benzene ring fused to a pyran ring. The presence of a chlorine atom at the fourth position of the benzopyran ring system distinguishes 4-Chloro-2h-chromen-2-one from other benzopyran derivatives.
科学的研究の応用
作用機序
Target of Action
4-Chloro-2H-1-benzopyran-2-one, also known as a coumarin derivative, has been found to exhibit significant antioxidant potential . The primary targets of this compound are oxidative stress-related pathways in the body .
Mode of Action
The compound interacts with its targets by inhibiting oxidative stress . This is achieved through the scavenging of free radicals, which are harmful compounds that can cause damage to cells and tissues in the body .
Biochemical Pathways
It is known that the compound’s antioxidant activity plays a crucial role in its mechanism of action . By scavenging free radicals, the compound helps to prevent oxidative damage to cells and tissues, which can lead to various disease conditions .
Result of Action
The primary result of the action of 4-Chloro-2H-1-benzopyran-2-one is the reduction of oxidative stress in the body . This can potentially lead to a decrease in the risk of developing various diseases associated with oxidative damage, such as cardiovascular diseases, neurodegenerative diseases, and certain types of cancer .
Action Environment
The action, efficacy, and stability of 4-Chloro-2H-1-benzopyran-2-one can be influenced by various environmental factors. For instance, parameters such as solvent, water content, and temperature can affect the enzymatic chemoselectivity of the compound
生化学分析
Biochemical Properties
Coumarins, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Coumarin derivatives have been reported to exhibit significant biological activities, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarin derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 4-Chloro-2h-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts such as sulfuric acid, trifluoroacetic acid, or phosphorous pentoxide . Another method involves the Knoevenagel condensation followed by intramolecular cyclization, using catalysts like zinc chloride or titanium tetrachloride . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
化学反応の分析
4-Chloro-2h-chromen-2-one undergoes various chemical reactions, including:
類似化合物との比較
4-Chloro-2h-chromen-2-one can be compared with other benzopyran derivatives, such as:
Coumarin (2H-1-benzopyran-2-one): Lacks the chlorine atom at the fourth position and is widely used in perfumes and as an anticoagulant.
6-Chloro-2H-1-benzopyran-2-one: Similar structure but with the chlorine atom at the sixth position, exhibiting different chemical and biological properties.
3,4-Dihydro-2H-1-benzopyran-2-one: A reduced form of benzopyran with different reactivity and applications.
The unique positioning of the chlorine atom in 4-Chloro-2h-chromen-2-one imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
4-chlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYJFRSDLEQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170457 | |
| Record name | 4-Chloro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17831-88-8 | |
| Record name | 4-Chloro-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17831-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17831-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the length of the dithiol chain influence the structure of the resulting spirocyclic Meisenheimer complexes?
A1: The research investigates the reaction of 4-chloro-3-nitro-2H-1-benzopyran-2-one with both 1,3-propanedithiol and 1,4-butanedithiol [, ]. The findings indicate that the length of the dithiol chain directly impacts the structure of the resulting spirocyclic Meisenheimer complex. While both dithiols lead to spirocycle formation, the ring size of the spirocycle differs depending on whether 1,3-propanedithiol (forming a smaller ring) or 1,4-butanedithiol (forming a larger ring) is used. This highlights the influence of steric factors on the reaction outcome.
Q2: What can you tell us about the reactivity of these spirocyclic Meisenheimer complexes?
A2: While the provided abstracts do not detail the specific reactivity of the formed spirocyclic Meisenheimer complexes, they emphasize that the research investigates how the chain length of the dithiol impacts the complexes' reactivity [, ]. This suggests that the different ring sizes and steric environments within the formed spirocycles likely lead to variations in their stability and subsequent reactivity with other chemical species. Further investigation into the full publications would be needed to explore the specific reactivity patterns observed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



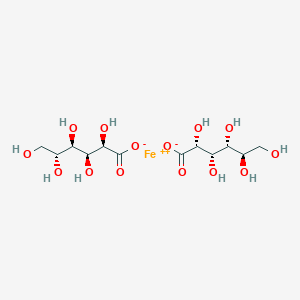
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
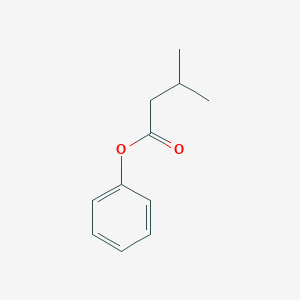




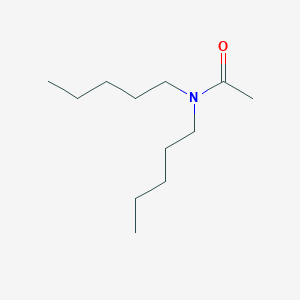
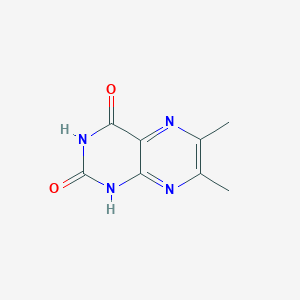

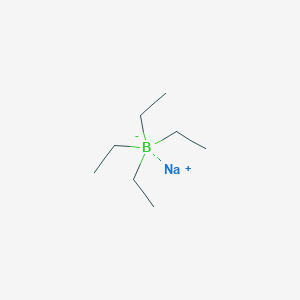
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
